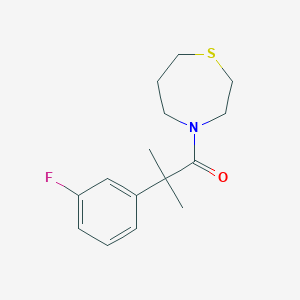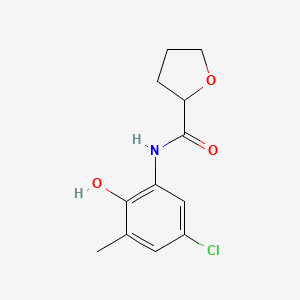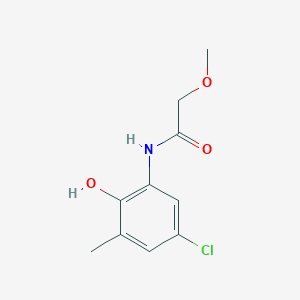
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide, also known as Mps1-IN-3, is a small molecule inhibitor that has shown promising results in the field of cancer research. It has been studied extensively for its ability to inhibit the activity of Mps1 kinase, which is a key player in the regulation of the mitotic checkpoint.
Mechanism of Action
Mps1 kinase is a key player in the regulation of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide inhibits the activity of Mps1 kinase, leading to defects in the mitotic checkpoint and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects. However, it is important to note that this compound may also affect normal cells, leading to potential toxicity.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its specificity for Mps1 kinase, making it a potentially powerful tool for studying the mitotic checkpoint. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, one limitation of this compound is its potential toxicity to normal cells, which may limit its use in clinical settings.
Future Directions
For research on N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide include further studies on its potential use as an anticancer agent, particularly in combination therapy. Additionally, more research is needed to determine the potential toxicity of this compound to normal cells and to identify potential biomarkers for patient selection. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine the optimal dosing and administration schedule for clinical use.
Synthesis Methods
The synthesis of N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-bromo-5-methylpyridine with thiourea to form 2-(5-methylsulfanylpyridin-2-yl)thiourea. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, this compound. The purity of the final product is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-17-10-7-8-12(13-9-10)14-18(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCDSVVKRTBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)